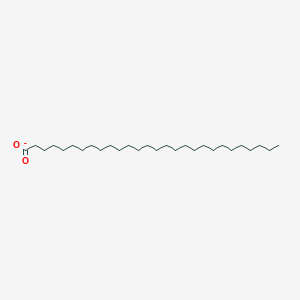
Octacosanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octacosanoate is a straight-chain saturated fatty acid anion and the conjugate base of octacosanoic acid (montanic acid), arising from deprotonation of the carboxy group. It is a straight-chain saturated fatty acid anion, a fatty acid anion 28:0 and an ultra-long-chain fatty acid anion. It is a conjugate base of an octacosanoic acid.
Wissenschaftliche Forschungsanwendungen
Antiangiogenic Properties : Octacosanol isolated from Tinospora cordifolia exhibited antiangiogenic effects, inhibiting endothelial and tumor cell proliferation, neovascularization, and secretion of vascular endothelial growth factor, potentially impacting tumor growth and metastasis (Thippeswamy, Sheela, & Salimath, 2008).
Material Science Applications : Sodium octacosanoate has been used as a nucleating agent in thermoplastic polyurethanes, impacting their crystallization behavior. The addition of sodium this compound to thermoplastic polyurethanes was shown to enhance the rate and temperature of crystallization (Freitag, Riegel, Pezzin, Costa, & Amico, 2011).
Metabolism Research : Studies have been conducted on the metabolism of octacosanol, revealing its conversion to octacosanoic acid and its involvement in fatty acid metabolism via beta-oxidation (Menéndez, Marrero, Más, Fernández, González, & Gonzalez, 2005).
Anti-Inflammatory Effects : Octacosanol has demonstrated significant anti-inflammatory effects in various models, including a dextran sulfate sodium-induced ulcerative colitis model in mice and lipopolysaccharide-stimulated mouse macrophage cells. These effects are linked to the downregulation of pro-inflammatory cytokines and blocking of MAPK/NF-κB/AP-1 signaling pathways (Guo, Lin, Li, Nie, Wang, Shi, Xu, Hu, Guo, & Luo, 2017).
Antinociceptive Properties : Octacosanol from Sabicea grisea has shown antinociceptive and anti-inflammatory effects in mouse models, suggesting its potential for pharmacological control of pain and inflammation (Oliveira, Conserva, de Souza Ferro, de Almeida Brito, Lemos, & Barreto, 2012).
Exercise-Induced Fatigue Mitigation : Dietary supplementation of octacosanol in mice has been shown to improve exercise-induced fatigue, likely through the regulation of certain genes related to muscle function and energy metabolism (Zhou, Cao, Wu, Luo, Guo, Han, Huang, Hu, Bai, Luo, & Lin, 2021).
Neuroprotective Effects : Research indicates that octacosanol may have protective effects against Parkinson's disease, possibly by modulating neurotrophic factors and their signaling pathways (Wang, Liu, Wang, Yang, Zhu, & Zuo, 2010).
Gut Health : Octacosanol has been found to modulate gut bacteria and protect the intestinal barrier in mice with ulcerative colitis, potentially offering benefits as a food supplement for alleviating this condition (Miao, Lu, Zhou, Chang, Xu, & Zhu, 2022).
Solubility Research : Studies on the solubility of octacosanol in organic solvents provide valuable information for its extraction and application in pharmaceutical formulations (Cuevas, Crevelin, Moraes, Oliveira, Rodrigues, & Meirelles, 2017).
Pharmacological Research : A new triterpenoid bearing this compound isolated from Clerodendrum philippinum showed potential for anti-inflammatory applications (Yue, Feng, & Xu, 2015).
Eigenschaften
Molekularformel |
C28H55O2- |
|---|---|
Molekulargewicht |
423.7 g/mol |
IUPAC-Name |
octacosanoate |
InChI |
InChI=1S/C28H56O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-24-25-26-27-28(29)30/h2-27H2,1H3,(H,29,30)/p-1 |
InChI-Schlüssel |
UTOPWMOLSKOLTQ-UHFFFAOYSA-M |
SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCCCCCCCCCCCC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-(4-Nitrophenoxy)-1-[4-(4-phenylphthalazin-1-yl)piperazin-1-yl]ethanone](/img/structure/B1238017.png)
![(E)-7-[2-morpholin-4-yl-3-oxo-5-[(4-phenylphenyl)methoxy]cyclopentyl]hept-4-enoic acid](/img/structure/B1238019.png)

![[(1S,3Z)-3-[(2Z)-2-[(1R,3aS,7aS)-1-[(2R)-6-hydroxy-6-methylheptan-2-yl]-7a-methyl-2,3,3a,4,6,7-hexahydro-1H-inden-5-ylidene]ethylidene]-4-methylidenecyclohexyl] hydrogen sulfate](/img/structure/B1238024.png)
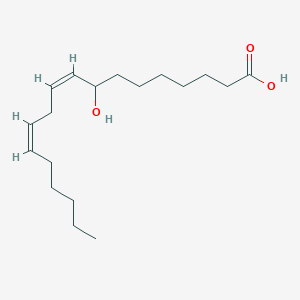

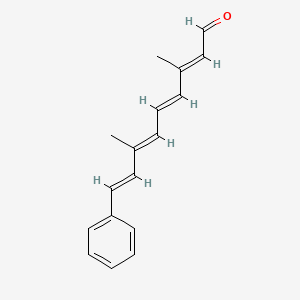
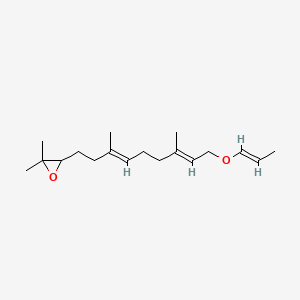



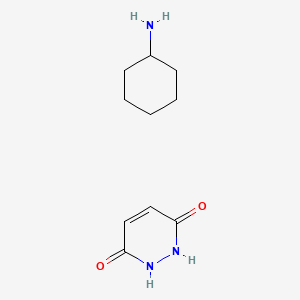
![(2R,3R)-2,3-Dihydroxybutanedioic acid;2-[(E)-2-phenylethenyl]-4,5-dihydro-1H-imidazole](/img/structure/B1238037.png)
![2-[[[(Z)-4-aminobut-2-enyl]-methyl-amino]methyl]-5-(6-aminopurin-9-yl)tetrahydrofuran-3,4-diol](/img/structure/B1238038.png)